Diethanolamine

Description

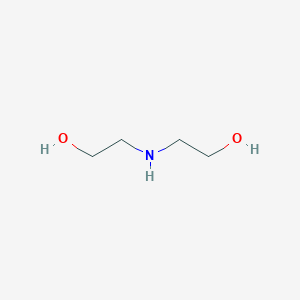

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2, Array | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021932 | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |

CAS No. |

111-42-2 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZE05TDV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2,2'-iminodi- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Purification of Diethanolamine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of diethanolamine (DEA) for research and development purposes. The following sections detail the prevalent synthetic route, methodologies for achieving high purity, and analytical techniques for quality assessment, ensuring a reliable supply of this critical intermediate for pharmaceutical and chemical research.

Synthesis of this compound

The commercial and laboratory-scale synthesis of this compound is predominantly achieved through the reaction of ethylene oxide with ammonia.[1][2][3] This process, known as ammonolysis of ethylene oxide, yields a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA).[1][4] The reaction proceeds via a series of consecutive nucleophilic additions of ammonia to ethylene oxide, followed by the addition of the resulting ethanolamines to further molecules of ethylene oxide.

The overall reaction scheme is as follows:

-

NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (MEA)

-

HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (DEA)

-

(HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (TEA)

The selectivity towards this compound is a critical aspect of the synthesis and can be influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the use of catalysts.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale batch synthesis of this compound.

Materials:

-

Aqueous ammonia (e.g., 28-30% NH₃ by weight)

-

Ethylene oxide (liquefied)

-

Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and inlet/outlet ports.

Procedure:

-

Reactor Charging: The autoclave is charged with aqueous ammonia. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the desired reaction temperature, typically in the range of 60-150°C.[7]

-

Ethylene Oxide Addition: Liquefied ethylene oxide is slowly introduced into the reactor. The addition rate is carefully controlled to manage the exothermic nature of the reaction and maintain a stable temperature and pressure. The reaction pressure is generally maintained between 1 to 10 MPa.[7][8]

-

Reaction: The reaction mixture is stirred continuously at the set temperature and pressure for a specified duration, typically several hours, to ensure complete consumption of ethylene oxide.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

-

Product Mixture: The resulting product is a crude mixture of MEA, DEA, TEA, unreacted ammonia, and water.

Data Presentation: Synthesis Parameters

The following table summarizes typical reaction parameters for the synthesis of this compound. The product distribution is highly dependent on the molar ratio of ammonia to ethylene oxide. A higher ratio of ammonia favors the formation of MEA, while lower ratios increase the yield of DEA and TEA.[9]

| Parameter | Value | Reference |

| Reactants | Ethylene Oxide, Aqueous Ammonia | [1][2] |

| Ammonia to Ethylene Oxide Molar Ratio | 1:1 to 10:1 (for varying product distribution) | [6][8] |

| Reaction Temperature | 60 - 150 °C | [7] |

| Reaction Pressure | 1 - 10 MPa | [7][8] |

| Catalyst | Typically none required for laboratory scale | [10] |

| Typical DEA Yield in Crude Mixture | 20 - 35% | [10] |

Synthesis Workflow Diagram

Purification of this compound

The crude reaction mixture requires purification to isolate this compound of high purity suitable for research applications. The primary method for separating the ethanolamines is fractional distillation, often performed under reduced pressure to prevent thermal degradation.[1][11][12]

Experimental Protocol: Fractional Distillation

This protocol outlines the purification of this compound from the crude reaction mixture by fractional distillation.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (for vacuum distillation)

-

Manometer

Procedure:

-

Removal of Ammonia and Water: The crude mixture is first heated at atmospheric pressure to remove the majority of the unreacted ammonia and water.

-

Fractional Distillation Setup: The remaining mixture of ethanolamines is transferred to a distillation flask. The fractional distillation apparatus is assembled. For vacuum distillation, the system is connected to a vacuum pump and a manometer.[13][14]

-

Distillation Process:

-

The mixture is heated, and the temperature is carefully monitored.

-

The first fraction collected will be predominantly monoethanolamine (boiling point: ~170 °C at atmospheric pressure).

-

As the temperature rises, the fraction containing this compound is collected (boiling point: ~269 °C at atmospheric pressure; lower under vacuum).[12]

-

Triethanolamine, having the highest boiling point (~335 °C at atmospheric pressure), will remain in the distillation flask.

-

-

Vacuum Distillation: To avoid the high temperatures required for atmospheric distillation, which can lead to degradation, vacuum distillation is highly recommended.[12] The pressure is reduced, which lowers the boiling points of the ethanolamines. For example, at a reduced pressure, DEA can be distilled at around 160-180°C.[12]

-

Purity Analysis: The purity of the collected this compound fraction is assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation: Purification Parameters

| Parameter | Value | Reference |

| Purification Method | Fractional Distillation / Vacuum Distillation | [1][11] |

| Boiling Point of DEA (atm. pressure) | ~269 °C | [12] |

| Boiling Point of DEA (reduced pressure) | ~160 - 180 °C | [12] |

| Typical Achievable Purity | >99% | [5] |

Purification Workflow Diagram

Quality Control and Analytical Methods

Ensuring the purity of this compound is crucial for its application in research and drug development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose.[15][16]

Experimental Protocol: Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a polar or a specialized amine column).

Sample Preparation:

-

The this compound sample is dissolved in a suitable solvent, such as methanol or ethanol.

-

For improved peak shape and resolution, derivatization to a less polar and more volatile compound (e.g., trimethylsilyl or trifluoroacetyl derivatives) can be performed.[17]

GC Parameters:

| Parameter | Typical Value |

| Column | e.g., Agilent CP-Volamine |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 270 °C |

| Detector Temperature (FID) | 280 - 300 °C |

| Oven Temperature Program | e.g., Initial temp 50°C, ramp to 250°C |

| Injection Volume | 1 µL |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as ethanolamines lack a strong UV chromophore.[18] Pulsed Amperometric Detection (PAD) can also be used.[19]

Sample Preparation:

-

The this compound sample is dissolved in the mobile phase.

HPLC Parameters:

| Parameter | Typical Value |

| Column | e.g., Primesep 100 (mixed-mode) or Dionex OmniPac PAX-500 |

| Mobile Phase | Acetonitrile/Water with an additive like trifluoroacetic acid (TFA) or sodium hydroxide |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Injection Volume | 10 - 20 µL |

Data Presentation: Analytical Parameters

| Analytical Method | Column Type | Detector | Typical Purity Assessed |

| Gas Chromatography (GC) | Capillary (e.g., polar-deactivated) | Flame Ionization Detector (FID) | >99% |

| High-Performance Liquid Chromatography (HPLC) | Mixed-Mode or Ion-Exchange | Refractive Index (RI), ELSD, or PAD | >99% |

Conclusion

The synthesis of this compound via the ammonolysis of ethylene oxide, followed by purification through fractional distillation, provides a reliable method for obtaining high-purity material for research purposes. Careful control of reaction and purification parameters is essential to achieve the desired product quality. The analytical methods outlined in this guide are crucial for verifying the purity and ensuring the suitability of the synthesized this compound for sensitive applications in drug development and scientific research.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Production Method Of this compound - News [bofanchem.com]

- 4. This compound | 111-42-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0673920B1 - Process for the preparation of ethanolamines - Google Patents [patents.google.com]

- 7. DE19855383A1 - Process for the purification of triethanolamine - Google Patents [patents.google.com]

- 8. CN102030666A - New process for synthesizing diethanol amine - Google Patents [patents.google.com]

- 9. globallcadataaccess.org [globallcadataaccess.org]

- 10. US6063965A - Production of this compound - Google Patents [patents.google.com]

- 11. US3849262A - Process for the separation of monoethanolamine, this compound, and triethanolamine from crude ethanolamine mixtures - Google Patents [patents.google.com]

- 12. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]

- 13. Purification [chem.rochester.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. scispace.com [scispace.com]

- 16. Determination of this compound in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. helixchrom.com [helixchrom.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aqueous Diethanolamine Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of aqueous diethanolamine (DEA) solutions. This compound is a versatile organic compound widely utilized in various industrial and pharmaceutical applications, including gas sweetening, as a surfactant, and as a corrosion inhibitor. A thorough understanding of its behavior in aqueous solutions is critical for process optimization, formulation development, and ensuring safety and efficacy in its applications.

Physical Properties

The physical properties of aqueous DEA solutions are highly dependent on concentration and temperature. This section presents a compilation of key physical property data in a structured format to facilitate comparison and application.

Density

The density of aqueous DEA solutions increases with increasing DEA concentration and decreases with increasing temperature.[1]

Table 1: Density of Aqueous this compound Solutions at Various Temperatures

| DEA (wt%) | Density at 293.15 K (g/cm³) | Density at 303.15 K (g/cm³) | Density at 313.15 K (g/cm³) | Density at 323.15 K (g/cm³) |

| 5 | 1.0051 | 1.0021 | 0.9983 | 0.9939 |

| 10 | 1.0131 | 1.0097 | 1.0056 | 1.0009 |

| 15 | 1.0209 | 1.0173 | 1.0131 | 1.0083 |

| 20 | 1.0286 | 1.0248 | 1.0204 | 1.0156 |

| 25 | 1.0361 | 1.0322 | 1.0277 | 1.0227 |

| 30 | 1.0434 | 1.0394 | 1.0349 | 1.0299 |

| 35 | 1.0506 | 1.0466 | 1.0420 | 1.0370 |

| 40 | 1.0577 | 1.0536 | 1.0490 | 1.0440 |

Data sourced from Razavizadeh et al. (2017).[2]

Viscosity

The viscosity of aqueous DEA solutions increases significantly with increasing DEA concentration and decreases with increasing temperature.[3][4]

Table 2: Dynamic Viscosity of Aqueous this compound Solutions at Various Temperatures

| DEA (wt%) | Viscosity at 293.15 K (mPa·s) | Viscosity at 313.15 K (mPa·s) | Viscosity at 333.15 K (mPa·s) | Viscosity at 353.15 K (mPa·s) |

| 10 | 1.76 | 1.05 | 0.69 | 0.49 |

| 20 | 2.86 | 1.62 | 1.02 | 0.70 |

| 30 | 4.88 | 2.60 | 1.56 | 1.03 |

| 40 | 8.41 | 4.23 | 2.42 | 1.53 |

| 50 | 15.2 | 7.15 | 3.90 | 2.36 |

| 60 | 29.3 | 12.8 | 6.55 | 3.79 |

| 70 | 61.1 | 25.1 | 12.1 | 6.58 |

| 80 | 143 | 53.6 | 24.1 | 12.4 |

| 90 | 373 | 128 | 52.8 | 25.4 |

Data sourced from Arachchige et al. (2013).[4]

Refractive Index

The refractive index of aqueous DEA solutions increases with increasing DEA concentration.[2]

Table 3: Refractive Index of Aqueous this compound Solutions at 298.15 K

| DEA (wt%) | Refractive Index (nD) |

| 5 | 1.3415 |

| 10 | 1.3501 |

| 15 | 1.3587 |

| 20 | 1.3673 |

| 25 | 1.3758 |

| 30 | 1.3844 |

| 35 | 1.3929 |

| 40 | 1.4013 |

Data sourced from Razavizadeh et al. (2017).[2]

Surface Tension

The surface tension of aqueous DEA solutions generally decreases with increasing temperature and varies with concentration.

Table 4: Surface Tension of Aqueous this compound Solutions

| DEA (wt%) | Temperature (°C) | Surface Tension (mN/m) |

| 10 | 25 | 68.3 |

| 20 | 25 | 63.8 |

| 30 | 25 | 59.5 |

| 40 | 25 | 55.6 |

| 50 | 25 | 52.3 |

| 10 | 50 | 64.1 |

| 20 | 50 | 59.8 |

| 30 | 50 | 55.7 |

| 40 | 50 | 52.0 |

| 50 | 50 | 48.9 |

Heat Capacity

The specific heat capacity of aqueous DEA solutions is a function of both concentration and temperature. Generally, the heat capacity decreases with increasing DEA concentration.[5]

Table 5: Isobaric Heat Capacity of Aqueous this compound Solutions at 0.1 MPa

| DEA (wt%) | Heat Capacity at 293.15 K (J/g·K) | Heat Capacity at 313.15 K (J/g·K) | Heat Capacity at 333.15 K (J/g·K) | Heat Capacity at 353.15 K (J/g·K) |

| 10 | 3.935 | 3.966 | 4.004 | 4.045 |

| 20 | 3.711 | 3.743 | 3.784 | 3.829 |

| 30 | 3.489 | 3.523 | 3.568 | 3.617 |

| 40 | 3.272 | 3.308 | 3.356 | 3.407 |

Data sourced from Fernández et al. (2023).[5]

Thermal Conductivity

The thermal conductivity of aqueous DEA solutions decreases with increasing temperature.[6]

Table 6: Thermal Conductivity of Aqueous this compound Solutions at Atmospheric Pressure

| DEA (wt%) | Temperature (K) | Thermal Conductivity (W/m·K) |

| Pure | 303.15 | 0.231 |

| Pure | 313.15 | 0.228 |

| Pure | 323.15 | 0.225 |

| Pure | 333.15 | 0.222 |

| Pure | 343.15 | 0.219 |

| Pure | 353.15 | 0.216 |

Chemical Properties

Acidity and Basicity

This compound is a weak base. The pKa of its conjugate acid is approximately 8.88 at 25°C. This property is fundamental to its application in acid gas absorption.

Reactions with Acid Gases (CO₂ and H₂S)

Aqueous DEA solutions are widely used to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from gas streams. The primary reaction mechanism involves the basic amine group of DEA reacting with the acidic gas.

With H₂S, the reaction is a fast acid-base neutralization: R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

The reaction with CO₂ is more complex and proceeds through a zwitterion intermediate to form a carbamate: R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (zwitterion) R₂N⁺HCOO⁻ + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺

Degradation Chemistry

Aqueous DEA solutions can undergo thermal and oxidative degradation, especially at elevated temperatures and in the presence of acid gases. Key degradation products include 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N'-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)piperazine (BHEP). The formation of these products can lead to solvent loss, equipment fouling, and corrosion.

Experimental Protocols

This section outlines the generalized experimental methodologies for determining the key physical properties of aqueous DEA solutions.

Density Measurement

Method: Vibrating Tube Densitometry

-

Apparatus: A digital vibrating tube densimeter.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired experimental temperature.

-

Sample Preparation: Aqueous DEA solutions of known concentrations are prepared gravimetrically using an analytical balance.

-

Measurement: The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measurement cell is precisely controlled using a built-in Peltier thermostat.

-

Data Acquisition: The density is recorded once the reading stabilizes. Measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

Method: Rotational Rheometry or Capillary Viscometry

-

Apparatus: A rotational rheometer with a suitable geometry (e.g., concentric cylinders or cone-plate) or a set of calibrated capillary viscometers (e.g., Ubbelohde type).

-

Calibration: The instrument is calibrated using standard viscosity fluids at the test temperatures.

-

Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

-

Measurement (Rotational Rheometer): The sample is placed in the measurement cell. The torque required to rotate the spindle at a constant angular velocity is measured, from which the dynamic viscosity is calculated.

-

Measurement (Capillary Viscometer): The time taken for a fixed volume of the sample to flow through the capillary under gravity is measured. The kinematic viscosity is calculated from this time and the viscometer constant. Dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the solution.

-

Temperature Control: The sample temperature is maintained using a circulating fluid bath.

-

Data Acquisition: Multiple readings are taken for each sample to ensure accuracy.

Refractive Index Measurement

Method: Abbe Refractometry

-

Apparatus: An Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

-

Measurement: A few drops of the sample are placed on the prism of the refractometer. The prism is illuminated, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Temperature Control: The temperature of the prisms is controlled by a circulating water bath.

-

Data Acquisition: The refractive index is read directly from the instrument's scale.

Surface Tension Measurement

Method: Wilhelmy Plate or Du Noüy Ring Method

-

Apparatus: A tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.

-

Calibration: The instrument is calibrated using a known weight.

-

Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

-

Measurement: The plate or ring is brought into contact with the surface of the liquid. The force required to pull the plate or ring through the surface is measured by a microbalance. This force is then used to calculate the surface tension.

-

Temperature Control: The sample is placed in a thermostated vessel.

-

Data Acquisition: Measurements are repeated until a consistent value is obtained.

Heat Capacity Measurement

Method: Differential Scanning Calorimetry (DSC)

-

Apparatus: A differential scanning calorimeter.

-

Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A known mass of the aqueous DEA solution is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.

-

Data Acquisition: The heat flow is recorded as a function of temperature, and the specific heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Thermal Conductivity Measurement

Method: Transient Hot-Wire Method

-

Apparatus: A thermal conductivity analyzer based on the transient hot-wire principle.

-

Calibration: The instrument is calibrated with a reference fluid of known thermal conductivity (e.g., toluene or water).

-

Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

-

Measurement: A thin platinum wire immersed in the sample is heated by a step-wise application of electric current. The temperature rise of the wire over a short period is measured by recording its resistance change.

-

Temperature Control: The sample cell is maintained at a constant temperature in a thermostatic bath.

-

Data Acquisition: The thermal conductivity is calculated from the rate of temperature increase of the wire. The transient nature of the measurement minimizes the influence of natural convection.

References

The Unseen Guardian: A Technical Guide to the Corrosion Inhibition Mechanism of Diethanolamine on Mild Steel

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, understanding the molecular intricacies of corrosion inhibition is paramount. This in-depth technical guide delves into the core mechanism by which diethanolamine (DEA) shields mild steel from corrosive attack. By synthesizing key experimental data and elucidating the underlying electrochemical and physical processes, this document serves as a comprehensive resource for professionals engaged in materials science and inhibitor development.

The Core Mechanism: A Tale of Adsorption and Protection

This compound (C₄H₁₁NO₂) emerges as a formidable corrosion inhibitor for mild steel, primarily in acidic environments.[1][2][3] Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[1][2]

The inhibition mechanism is predominantly characterized by physical adsorption .[1][2] This process involves the electrostatic interaction between the charged metal surface and the charged DEA molecules. In acidic solutions, the steel surface acquires a positive charge, while DEA molecules can become protonated, leading to an electrostatic attraction. The nitrogen and oxygen atoms in the DEA molecule, with their lone pairs of electrons, also play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of iron atoms on the steel surface.[2]

Studies have shown that DEA functions as a mixed-type inhibitor .[1][2][3] This means it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of DEA molecules on the mild steel surface effectively blocks the active sites for both of these reactions, thereby reducing the overall corrosion rate. The adsorption of DEA on the mild steel surface in a 0.5 M H₂SO₄ solution has been found to follow the Frumkin's adsorption isotherm .[1][2][3]

Quantitative Efficacy: A Data-Driven Perspective

The performance of this compound as a corrosion inhibitor is quantifiable through various experimental parameters. The following tables summarize key data from scientific literature, offering a comparative overview of its effectiveness under different conditions.

Table 1: Inhibition Efficiency of this compound on Mild Steel in 0.5 M H₂SO₄ at 303 K

| DEA Concentration (M) | Inhibition Efficiency (%) |

| 10⁻³ | 88.7 |

| 10⁻⁴ | 79.4 |

| 10⁻⁵ | 70.1 |

| 10⁻⁶ | 62.8 |

| 10⁻⁷ | 55.3 |

Data sourced from Singh et al. (2007).[1][2]

Table 2: Electrochemical Polarization Parameters for Mild Steel in 0.5 M H₂SO₄ with and without this compound at 303 K

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |

| Blank | -480 | 1000 | 70 | 120 |

| 10⁻⁷ | -478 | 447 | 75 | 125 |

| 10⁻⁶ | -475 | 372 | 80 | 130 |

| 10⁻⁵ | -472 | 299 | 85 | 135 |

| 10⁻⁴ | -470 | 206 | 90 | 140 |

| 10⁻³ | -465 | 113 | 95 | 145 |

Data sourced from Singh et al. (2007).[2]

Table 3: Corrosion Rate of Mild Steel in the Presence of this compound

| Corrosive Medium | DEA Concentration | Temperature (°C) | Corrosion Rate (mm/year) |

| Cassava Fluid | 0.5 M | 298 K | 0.0411 |

| Cassava Fluid | 2.0 M | 298 K | 0.0101 |

| Cassava Fluid | 0.5 M | 333 K | 0.0003 |

| Cassava Fluid | 2.0 M | 333 K | 0.0002 |

Data sourced from Igwe & Edori (2020).[4]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the corrosion inhibition mechanism and a typical experimental workflow.

Caption: DEA Corrosion Inhibition Mechanism on Mild Steel.

References

- 1. researchgate.net [researchgate.net]

- 2. peacta.org [peacta.org]

- 3. [PDF] The Inhibitory Effect of this compound on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium | Semantic Scholar [semanticscholar.org]

- 4. This compound: An Inhibitor of Mild Steel Corrosion in Cassava Fluid Extract [ideas.repec.org]

An In-depth Technical Guide on the Reaction Kinetics of Diethanolamine with H2S and CO2 in Gas Sweetening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of diethanolamine (DEA) with hydrogen sulfide (H₂S) and carbon dioxide (CO₂) in aqueous solutions, a critical process in industrial gas sweetening. This document details the underlying reaction mechanisms, presents quantitative kinetic data, outlines common experimental protocols for kinetic studies, and illustrates key concepts through diagrams.

Introduction to Gas Sweetening with this compound

Gas sweetening is the process of removing acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from sour gas streams.[1] This purification is essential to meet sales gas specifications, prevent corrosion in pipelines and equipment, and minimize environmental impact.[2][3] Aqueous solutions of alkanolamines, such as this compound (DEA), are widely used as solvents in these processes due to their reactivity and ability to be regenerated.[4][5] DEA, a secondary amine, reacts with H₂S and CO₂ through chemical absorption, and the efficiency of this process is largely governed by the reaction kinetics.[6][7]

Reaction Kinetics of this compound with H₂S

The reaction between DEA and H₂S in an aqueous solution is an acid-base reaction that proceeds via a proton transfer mechanism.[7][8][9] This reaction is considered to be instantaneous or very rapid.[8][10] The overall reaction is as follows:

R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

Where R represents the ethanol group (C₂H₄OH). The high speed of this reaction is attributed to the direct and rapid transfer of a proton from the weakly acidic H₂S to the basic nitrogen atom of the DEA molecule.[8]

Reaction Kinetics of this compound with CO₂

The reaction between DEA and CO₂ is more complex than that with H₂S and is generally described by the zwitterion mechanism.[11][12][13] This two-step mechanism involves the formation of a zwitterion intermediate, which is then deprotonated by a base (another DEA molecule, water, or hydroxide ion) to form a stable carbamate.[2][14][15]

Step 1: Zwitterion Formation R₂NH + CO₂ ⇌ R₂NH⁺COO⁻

Step 2: Deprotonation R₂NH⁺COO⁻ + B ⇌ R₂NCOO⁻ + BH⁺

Where B can be R₂NH, H₂O, or OH⁻. The overall reaction rate is influenced by the concentrations of both DEA and CO₂, as well as the temperature of the solution.[16]

Competitive Kinetics of H₂S and CO₂ with DEA

In typical industrial applications, both H₂S and CO₂ are present in the sour gas stream and compete for reaction with DEA. Due to the instantaneous nature of the proton transfer reaction with H₂S, DEA reacts preferentially with H₂S over CO₂.[17] This selectivity is a key consideration in the design and operation of gas sweetening units. The much faster reaction rate of H₂S with DEA allows for the selective removal of H₂S by controlling the contact time between the gas and the amine solution.

Quantitative Kinetic Data

The following tables summarize the reaction rate constants and activation energies for the reactions of DEA with H₂S and CO₂ under various experimental conditions, as reported in the literature.